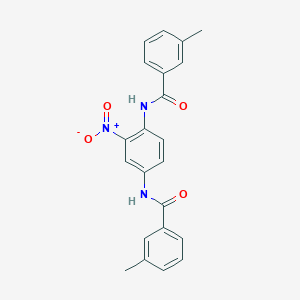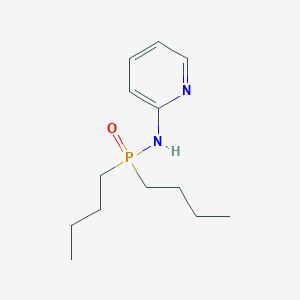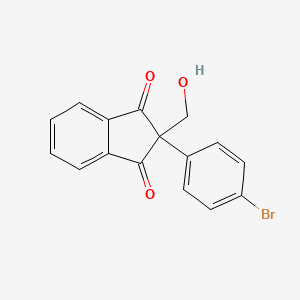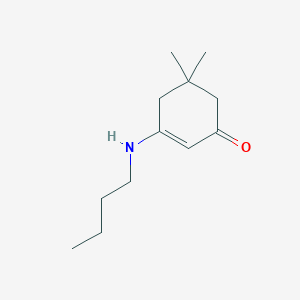![molecular formula C24H16F3NO4 B3821276 (1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3821276.png)
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Descripción general
Descripción
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenylindenone moiety with a trifluoromethyl-substituted phenylcarbamate group, making it an interesting subject for research in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3-dioxo-2-phenylinden-2-yl)methyl intermediate through a Friedel-Crafts acylation reaction, followed by cyclization. The final step involves the reaction of this intermediate with N-[3-(trifluoromethyl)phenyl]carbamate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate exerts its effects involves its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combination of a phenylindenone moiety with a trifluoromethyl-substituted phenylcarbamate group. This structure imparts specific chemical and physical properties that differentiate it from other compounds, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(1,3-dioxo-2-phenylinden-2-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3NO4/c25-24(26,27)16-9-6-10-17(13-16)28-22(31)32-14-23(15-7-2-1-3-8-15)20(29)18-11-4-5-12-19(18)21(23)30/h1-13H,14H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTJNHKWAKKHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B3821198.png)
![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821207.png)

![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B3821217.png)
![N-[(E)-benzylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B3821219.png)
![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)
![N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline](/img/structure/B3821254.png)
![N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-4-ethylaniline](/img/structure/B3821257.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-methylaniline](/img/structure/B3821262.png)
![dimethyl ((3-methylphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B3821265.png)



![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
